Pyridin-4-yl vs. Pyridin-3-yl Substitution: Hydrogen-Bond Acceptor Geometry in Pyridazinone-Amide IRAK Inhibitors
The pyridin-4-yl group at the pyridazinone 3-position of the target compound provides a para-nitrogen that can act as a hydrogen-bond acceptor, whereas the pyridin-3-yl analog (e.g., Example 1 in US20150376167A1) presents a meta-nitrogen with altered geometry [1]. This positional difference can lead to distinct binding modes within the IRAK4 ATP-binding pocket, as inferred from the differential activities observed across pyridazinone-amide derivatives in the patent series [2].
| Evidence Dimension | Hydrogen-bond acceptor geometry |
|---|---|
| Target Compound Data | Pyridin-4-yl (para-nitrogen) |
| Comparator Or Baseline | Pyridin-3-yl analog (meta-nitrogen) |
| Quantified Difference | Not directly quantified for this compound; class-level SAR indicates positional dependence of kinase inhibition potency |
| Conditions | Inferred from IRAK4 inhibitor structure-activity relationships described in patent US20150376167A1 |
Why This Matters
The distinct hydrogen-bonding geometry of the pyridin-4-yl substituent may confer differential kinase selectivity, making this compound a valuable tool for probing IRAK4 hinge-region interactions compared to pyridin-3-yl analogs.
- [1] US Patent Application US20150376167A1, Example 1: 2,2-Dimethyl-propionic acid 2-[3-(6-oxo-3-pyridin-3-yl-6H-pyridazin-1-ylmethyl)-benzoylamino]-1H-benzoimidazol-5-yl ester. Merck Patent GmbH, 2015. View Source
- [2] US Patent Application US20150376167A1, general structure-activity relationship of pyridazinone-amide IRAK inhibitors. Merck Patent GmbH, 2015. View Source
